molecular formula C16H15N3O2 B11684017 1-(furan-2-yl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone

1-(furan-2-yl)-2-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone

Cat. No.: B11684017
M. Wt: 281.31 g/mol
InChI Key: HPKQPYCUSAZNLU-UHFFFAOYSA-N
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Description

1-(FURAN-2-YL)-2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that features a furan ring, a benzodiazole moiety, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(FURAN-2-YL)-2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Formation of the Ethanone Group: The ethanone group can be introduced through a Claisen condensation reaction involving an ester and a ketone.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(FURAN-2-YL)-2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzodiazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Furanones, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated benzodiazole derivatives.

Scientific Research Applications

1-(FURAN-2-YL)-2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-YL)-2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE depends on its application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its structural modifications and functional groups.

Comparison with Similar Compounds

  • 1-(FURAN-2-YL)-2-[2-IMINO-3-(METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE
  • 1-(THIOPHEN-2-YL)-2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE

Uniqueness: 1-(FURAN-2-YL)-2-[2-IMINO-3-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-ONE is unique due to the presence of both a furan ring and a benzodiazole moiety, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

1-(furan-2-yl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanone

InChI

InChI=1S/C16H15N3O2/c1-2-9-18-12-6-3-4-7-13(12)19(16(18)17)11-14(20)15-8-5-10-21-15/h2-8,10,17H,1,9,11H2

InChI Key

HPKQPYCUSAZNLU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=CO3

Origin of Product

United States

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